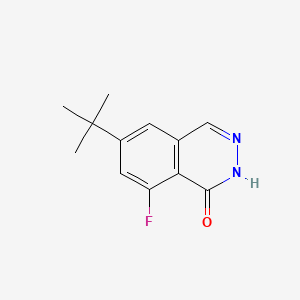

6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one

Descripción general

Descripción

6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one is a chemical compound that features a tert-butyl group and a fluorine atom attached to a phthalazinone core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one typically involves the introduction of the tert-butyl and fluorine substituents onto the phthalazinone core. One common method involves the reaction of a phthalazinone derivative with tert-butyl chloride and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The tert-butyl and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and bases (e.g., sodium hydride) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized phthalazinone compounds.

Aplicaciones Científicas De Investigación

Synthetic Routes

| Method | Description |

|---|---|

| Reaction with tert-butyl chloride | Introduces the tert-butyl group to the phthalazinone core. |

| Fluorination | Incorporates fluorine into the compound, enhancing its chemical properties. |

| Oxidation/Reduction | Allows for further functionalization of the compound. |

Chemistry

In chemical research, 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various organic reactions, making it valuable for developing new compounds.

Biological Studies

The compound is utilized in biological research as a probe for enzyme interactions and in assays that investigate biological processes. Its ability to modify biological activity makes it significant in studying enzyme kinetics and mechanisms.

Pharmaceutical Development

Due to its structural features, this compound has been explored for its potential as a therapeutic agent , particularly in targeting Bruton's Tyrosine Kinase (Btk), which plays a crucial role in immune responses and various diseases.

Case Studies

Several case studies highlight the applications of this compound in research:

Case Study 1: Inhibition of Bruton's Tyrosine Kinase

A study demonstrated that derivatives of this compound effectively inhibit Btk activity, which is implicated in autoimmune diseases and certain cancers. The findings suggest that this compound could lead to novel treatments for these conditions .

Case Study 2: Enzyme Interaction Studies

Research has shown that this compound can be used to probe enzyme interactions in metabolic pathways. By modifying the compound's structure, researchers were able to observe changes in enzyme activity, providing insights into metabolic regulation .

Mecanismo De Acción

The mechanism of action of 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and fluorine groups can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include signal transduction and metabolic processes, depending on the context of its use.

Comparación Con Compuestos Similares

Similar Compounds

6-(tert-Butyl)-8-chlorophthalazin-1(2H)-one: Similar structure but with a chlorine atom instead of fluorine.

6-(tert-Butyl)-8-bromophthalazin-1(2H)-one: Similar structure but with a bromine atom instead of fluorine.

6-(tert-Butyl)-8-iodophthalazin-1(2H)-one: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them valuable in pharmaceutical development.

Actividad Biológica

6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of phthalic anhydride derivatives with tert-butyl amine and fluorinating agents. The exact synthetic pathway can vary, but the compound's structure is characterized by a fluorine atom at the 8-position and a tert-butyl group at the 6-position, contributing to its unique properties.

Biological Activity

The biological activity of this compound has been evaluated in various studies. Key findings include:

- Antiviral Activity : Research indicates that derivatives of fluorophthalazine compounds exhibit antiviral properties, particularly against influenza viruses. The compound's lipophilicity and electron-withdrawing properties enhance its antiviral efficacy, suggesting a promising avenue for further exploration in antiviral drug development .

- Inhibition of Bruton's Tyrosine Kinase (Btk) : This compound has been identified as an inhibitor of Btk, a crucial enzyme involved in B-cell signaling. Inhibiting Btk can be beneficial for treating autoimmune diseases and certain cancers . Such inhibition may lead to reduced inflammation and improved outcomes in conditions like rheumatoid arthritis and systemic lupus erythematosus.

- Antioxidant Properties : Similar compounds have shown significant antioxidant activity, which is essential for combating oxidative stress-related diseases. Studies suggest that the presence of the tert-butyl group may enhance these antioxidant effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key factors influencing its activity include:

| Structural Feature | Impact on Activity |

|---|---|

| Tert-butyl group | Enhances lipophilicity and antioxidant properties |

| Fluorine substitution | Increases potency against specific viral strains |

| Phthalazine core | Essential for interaction with biological targets |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Influenza Virus Inhibition : A study conducted on various fluorophthalazine derivatives demonstrated that modifications at the 8-position significantly affected their antiviral activity against H5N1 avian influenza viruses. The findings suggested that increasing lipophilicity correlates with enhanced antiviral effects .

- Autoimmune Disease Models : In vivo studies have shown that compounds inhibiting Btk can reduce symptoms in animal models of rheumatoid arthritis. These studies provide a strong rationale for further clinical investigations into this compound as a therapeutic agent .

- Oxidative Stress Reduction : Research on related hydrazones indicated that compounds with similar structural motifs exhibit potent antioxidant activities, suggesting that this compound could also play a role in reducing oxidative stress in various pathological conditions .

Propiedades

IUPAC Name |

6-tert-butyl-8-fluoro-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O/c1-12(2,3)8-4-7-6-14-15-11(16)10(7)9(13)5-8/h4-6H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLKXNSVRRFDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)F)C(=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732154 | |

| Record name | 6-tert-Butyl-8-fluorophthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242156-59-7 | |

| Record name | 6-tert-Butyl-8-fluorophthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.